Clinical Reduction in Cerebral Lactate/Pyruvate Ratio with 2,3-13C2 Succinate in Traumatic Brain Injury Patients
In a prospective clinical study of traumatic brain injury (TBI) patients with multimodality-defined mitochondrial dysfunction, focal administration of disodium 2,3-13C2 succinate (12 mmol/L) via retrodialysis produced a mean 12% reduction in the cerebral lactate/pyruvate ratio (LPR) and a 17% increase in brain glucose concentration relative to the 24-hour pre-perfusion baseline period [1]. Unlabeled succinate cannot be tracked or differentiated from endogenous pools, precluding verification of exogenous substrate metabolism. NMR analysis of microdialysates confirmed that the exogenous 13C-labeled succinate was metabolized intracellularly via the TCA cycle, providing direct evidence of substrate utilization that unlabeled succinate cannot deliver .
| Evidence Dimension | Change in cerebral lactate/pyruvate ratio (LPR) following 24-hour administration |
|---|---|
| Target Compound Data | LPR decreased by 12% from pre-perfusion baseline |
| Comparator Or Baseline | 24-hour pre-perfusion baseline LPR in same patients |
| Quantified Difference | -12% change in LPR; +17% change in brain glucose |
| Conditions | TBI patients with persistent raised LPR >25; 12 mmol/L disodium 2,3-13C2 succinate via retrodialysis; 24-hour administration period |
Why This Matters
This evidence demonstrates that disodium 2,3-13C2 succinate is not merely an analytical tracer but can also serve as a theranostic agent enabling simultaneous therapeutic intervention and metabolic verification—a capability unlabeled succinate cannot provide due to the impossibility of distinguishing exogenous from endogenous substrate.
- [1] Khellaf A, et al. Focally administered succinate improves cerebral metabolism in traumatic brain injury patients with mitochondrial dysfunction. J Cereb Blood Flow Metab. 2022 Jan;42(1):39-55. View Source
